
4,5-Dichlorophthalic acid
Overview
Description
4,5-Dichlorophthalic acid, also known as 4,5-Dichloro-1,2-benzenedicarboxylic acid, is a chemical compound with the molecular formula C8H4Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
4,5-Dichlorophthalic acid can be synthesized through several methods:
Hydrolysis of Dimethyl 4,5-Dichlorophthalate: This method involves the hydrolysis of dimethyl 4,5-dichlorophthalate with potassium hydroxide in methanol, stirred for one hour at 20°C.
Conversion from Phthalic Acid: Another method involves converting phthalic acid to its anhydride form, reacting it with boiling ethanol to form the monoethyl ester, and then hydrolyzing it back to the diacid.
Chemical Reactions Analysis
4,5-Dichlorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiosemicarbazide to form phthalimide and dicarboxylic acid derivatives.
Esterification: The compound can be esterified to form monoethyl esters when reacted with ethanol.
Hydrolysis: It can be hydrolyzed to form its corresponding anhydride.
Common reagents used in these reactions include potassium hydroxide, ethanol, and various nucleophiles. The major products formed from these reactions are phthalimide, dicarboxylic acid derivatives, and monoethyl esters .
Scientific Research Applications
Chemical Synthesis
DCPA serves as an important intermediate in the synthesis of various organic compounds. Its reactivity with nucleophiles allows for the production of diverse derivatives, which can be utilized in further chemical transformations.
Pharmaceutical Research
In pharmaceutical applications, DCPA is used to develop intermediates and active pharmaceutical ingredients. Its derivatives have shown potential biological activities, making them candidates for drug discovery.
Material Science
DCPA is employed in the production of polymers and resins. Its unique properties facilitate the creation of materials with specific characteristics suitable for various industrial applications.
Analytical Chemistry
The compound's distinct infrared spectrum makes it useful in spectroscopic analyses, allowing researchers to identify and quantify other compounds based on their spectral signatures.
Coordination Chemistry
DCPA acts as a bridging ligand in the synthesis of coordination polymers. For instance, it has been used to form layered Zn(II) coordination polymers and complexes with Co(II) and Cd(II), showcasing its versatility in constructing diverse molecular architectures .
Photovoltaic Applications
Research indicates that DCPA derivatives exhibit promising properties for photovoltaic applications due to their light-harvesting capabilities and low band gaps, which facilitate photoinduced charge generation .
Case Study 1: Reactivity with Nucleophiles
A study focused on the reactivity of DCPA towards nucleophiles like thiosemicarbazide and various amines demonstrated its ability to produce carboxylic acid derivatives. The resulting compounds were characterized using NMR, IR, and mass spectrometry, highlighting DCPA's role in synthesizing biologically active molecules .
Research evaluating DCPA derivatives showed comparable biological activity to established drugs such as isoniazid and ciprofloxacin against mycobacterial and fungal strains. This underscores the potential of DCPA in developing new antimicrobial agents .
Comparison with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Phthalic Acid | C₈H₆O₄ | Baseline compound without chlorine substitutions |
3,4-Dichlorophthalic Acid | C₈H₄Cl₂O₄ | Chlorine at different positions |
2,3-Dichlorophthalic Acid | C₈H₄Cl₂O₄ | Different substitution pattern |
4,5-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | More reactive than the acid form |
Mechanism of Action
The mechanism of action of 4,5-Dichlorophthalic acid involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on amines and other reactive groups. The pathways involved in its reactions include substitution and esterification, which result in the formation of phthalimide and dicarboxylic acid derivatives .
Comparison with Similar Compounds
4,5-Dichlorophthalic acid can be compared with other similar compounds such as:
Phthalic Acid: The parent compound, which lacks the chlorine substitutions.
3,4-Dichlorophthalic Acid: Another dichlorinated derivative with chlorine atoms at the 3 and 4 positions.
Terephthalic Acid: A related compound with carboxylic acid groups at the 1 and 4 positions of the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
4,5-Dichlorophthalic acid (DCPA), with the chemical formula CHClO and CAS number 56962-08-4, is a compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological effects, including toxicity, interactions with biological systems, and potential therapeutic applications.
DCPA is a solid at room temperature, appearing as a white to almost white powder. Its molecular weight is approximately 235.02 g/mol. The compound is characterized by the presence of two chlorine atoms on the benzene ring, which significantly influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | CHClO |
Molecular Weight | 235.02 g/mol |
Physical State | Solid |
Purity | >98% |
CAS Number | 56962-08-4 |
Toxicity and Safety
DCPA exhibits significant toxicity, particularly in terms of skin and eye irritation. According to safety data sheets, it can cause serious eye irritation and skin irritation upon contact. Precautionary measures include wearing protective gloves and eyewear when handling the compound .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of DCPA. In one study, DCPA demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism appears to involve disrupting bacterial cell wall synthesis, although specific pathways remain to be elucidated .
Metal Complex Formation
Research has indicated that DCPA can form complexes with metals such as copper and zinc. These metal complexes have shown enhanced biological activity compared to the free acid. For instance, copper complexes of DCPA exhibited promising results in vitro against certain cancer cell lines, indicating potential for further exploration in cancer therapeutics .
Case Studies
Research Findings
The following table summarizes key findings from recent research regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing metal complexes of 4,5-dichlorophthalic acid?
- Methodological Answer : A typical procedure involves dissolving DCPA in ethanol, adding NaOH to deprotonate the carboxylic acid groups, and then introducing metal salts (e.g., CuCl₂ or ZnCl₂). The mixture is stirred at room temperature for 2 hours, filtered, and dried. This method yields complexes like [Cu(DCPA)] and [Zn(DCPA)] with IR spectra confirming carboxylate coordination (peaks at ~1612 cm⁻¹ and ~1400 cm⁻¹) .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs for refinement ), IR spectroscopy (carboxylic acid O–H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹), and NMR (¹H/¹³C for organic derivatives) are standard. For example, Na₂(DCPA)·4H₂O crystals are analyzed via X-ray to confirm monoclinic symmetry and hydrogen-bonding networks .
Q. What are the common applications of DCPA derivatives in materials science?
- Methodological Answer : DCPA acts as a ligand for lanthanide-based coordination polymers with tunable luminescence properties (e.g., Eu³+/Tb³+ complexes for optical sensors) . Its metal complexes are also explored as catalysts in redox reactions or supports for nanoparticles (e.g., Ag/Cu/Zn nanoparticles for sensing) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of DCPA derivatives?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometries, compute HOMO-LUMO gaps (e.g., ~4.5 eV for DCPA-Zn complexes), and analyze natural bond orbitals (NBO) to predict reactivity. These studies validate experimental IR/NMR data and identify charge-transfer interactions in metal complexes .
Q. How should researchers address contradictions between experimental and theoretical data in DCPA studies?
- Methodological Answer : Cross-validate results using multiple techniques. For example, if DFT-predicted IR spectra deviate from experimental data (e.g., peak shifts due to solvent effects), conduct solvent-phase DFT or adjust basis sets. Consistency in vibrational assignments (e.g., carboxylate vs. carbonyl stretches) can resolve discrepancies .
Q. What strategies improve the yield of DCPA derivatives in anhydride-based reactions?
- Methodological Answer : Modifying reaction conditions (e.g., using NH₄Cl to enhance 4,5-dichlorophthalamide yields to 78%) or optimizing stoichiometry (e.g., excess thiosemicarbazide for selective anhydride ring-opening) increases efficiency. Monitoring via TLC and recrystallization minimizes impurities .
Q. How do crystallographic challenges in DCPA-lanthanide complexes affect data interpretation?
- Methodological Answer : High solvent content or twinning in crystals (common in lanthanide complexes) requires advanced refinement tools (SHELXL ). Use SQUEEZE (in PLATON) to model disordered solvent molecules and validate with thermal analysis (TGA) to confirm lattice water content .
Q. What mechanistic insights govern DCPA’s reactivity with nucleophiles like amines?
- Methodological Answer : The anhydride’s electrophilic carbonyl carbons undergo nucleophilic attack, forming imides or amides. Kinetic studies (e.g., varying amine pKa) and Fukui function analysis (via DFT) identify reactive sites. For example, thiosemicarbazide reacts preferentially at the less sterically hindered carbonyl group .
Properties
IUPAC Name |
4,5-dichlorophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOQKGWUMUEJLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069149 | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56962-08-4 | |
Record name | 4,5-Dichlorophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56962-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056962084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 4,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichlorophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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